molecular formula C16H13ClN2O2S B2680367 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946211-07-0

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2680367
CAS No.: 946211-07-0
M. Wt: 332.8
InChI Key: ZBSIJFKXIOFGBC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and an isoxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(isoxazol-3-yl)acetamide: Lacks the thiophene ring.

    2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)ethanamide: Similar structure but with an ethanamide instead of acetamide.

Uniqueness

The presence of both the thiophene and isoxazole rings in 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide might confer unique electronic and steric properties, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-14(21-19-13)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSIJFKXIOFGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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